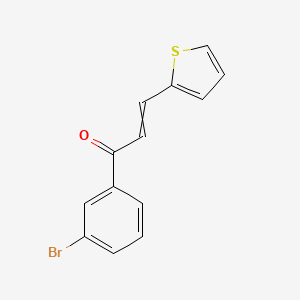

1-(3-bromophenyl)-3-thiophen-2-ylprop-2-en-1-one

Description

1-(3-Bromophenyl)-3-thiophen-2-ylprop-2-en-1-one (CAS: 358656-23-2) is a chalcone derivative with the molecular formula C₁₃H₉BrOS and a molecular weight of 293.18 g/mol . Chalcones are α,β-unsaturated ketones characterized by two aromatic rings connected via a three-carbon enone system. The presence of a bromine atom at the 3-position of the phenyl ring and a thiophene moiety at the β-position distinguishes this compound from simpler chalcones.

Properties

IUPAC Name |

1-(3-bromophenyl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrOS/c14-11-4-1-3-10(9-11)13(15)7-6-12-5-2-8-16-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPFGYBQXYIQTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00699695 | |

| Record name | 1-(3-Bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358656-23-2 | |

| Record name | 1-(3-Bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Components and Stoichiometry

The synthesis involves:

-

3-Bromoacetophenone : Serves as the ketone component, providing the brominated phenyl group.

-

Thiophene-2-carbaldehyde : Acts as the aldehyde component, introducing the thiophene moiety.

-

Base Catalyst : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol or methanol.

A stoichiometric ratio of 1:1 for ketone and aldehyde is critical to minimize side products. Excess base (10–20% w/v) ensures complete enolate formation.

Temperature and Solvent Systems

Base Selection

-

KOH vs. NaOH : KOH in ethanol achieves higher yields (90%) compared to NaOH (75–80%) due to stronger deprotonation of the ketone.

Alternative Synthetic Approaches

Acid-Catalyzed Condensation

While less common, sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can catalyze the reaction under anhydrous conditions. However, acid catalysis often results in lower yields (60–70%) due to competing hydration of the enone system.

Microwave-Assisted Synthesis

Microwave irradiation at 80–100°C reduces reaction times from hours to minutes (e.g., 15–20 minutes). This method improves yields to 92–95% but requires specialized equipment.

Industrial-Scale Production Considerations

Purification Techniques

Waste Management

-

Solvent Recovery : Ethanol distillation and reuse reduce environmental impact.

-

Base Neutralization : Residual base is neutralized with dilute HCl, generating NaCl/KCl as non-toxic by-products.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters for Claisen-Schmidt condensation variants:

| Parameter | Classical (KOH/Ethanol) | Microwave-Assisted | Acid-Catalyzed (H₂SO₄) |

|---|---|---|---|

| Yield (%) | 85–90 | 92–95 | 60–70 |

| Reaction Time | 4–6 hours | 15–20 minutes | 8–12 hours |

| Purity Post-Recrystallization | >98% | >99% | 85–90% |

| Scalability | High | Moderate | Low |

Mechanistic Insights and Side Reactions

Reaction Mechanism

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-3-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the double bond to a single bond.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols or saturated ketones.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-bromophenyl)-3-thiophen-2-ylprop-2-en-1-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-3-thiophen-2-ylprop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Effects : Bromine at the phenyl 3-position (target compound) vs. α-bromine () leads to distinct electronic profiles. The former increases resonance stabilization, while the latter may promote nucleophilic substitution .

- Thiophene vs. Phenyl : Thiophene’s sulfur atom enhances π-conjugation and polarizability compared to phenyl, impacting optical properties .

- Hydrogen Bonding: Hydroxyl groups () enable intermolecular hydrogen bonds, improving crystallinity and thermal stability, as noted in graph set analysis ().

Crystallographic and Thermal Properties

- Crystal Packing : The target compound’s crystallinity is likely influenced by bromine and thiophene interactions. In contrast, 1-(2-hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one () forms an orthorhombic lattice (Pbca) with hydrogen bonding between hydroxyl and carbonyl groups, stabilizing its structure .

- Thermal Stability : While direct thermogravimetric (TGA) data for the target compound is unavailable, analogs like those in (e.g., 3-thiophenylboronic acid) show mass loss patterns dependent on substituent electronegativity.

Biological Activity

1-(3-bromophenyl)-3-thiophen-2-ylprop-2-en-1-one, a compound featuring both bromophenyl and thiophene moieties, has garnered attention for its diverse biological activities. This article explores its antimicrobial, anti-proliferative, and other relevant biological effects, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 1-(3-bromophenyl)-3-thiophen-2-ylprop-2-en-1-one can be represented as follows:

This compound features a conjugated system that enhances its biological activity through various mechanisms.

Antimicrobial Activity

Antimicrobial Properties : Studies indicate that 1-(3-bromophenyl)-3-thiophen-2-ylprop-2-en-1-one exhibits significant antimicrobial properties. It has been tested against various pathogenic bacterial strains, demonstrating notable effectiveness, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of 1-(3-bromophenyl)-3-thiophen-2-ylprop-2-en-1-one

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Bacillus subtilis | 18 | 16 µg/mL |

The compound showed a stronger effect on Staphylococcus aureus compared to Escherichia coli, suggesting selective antibacterial activity .

Anti-Proliferative Activity

Anti-Cancer Effects : The anti-proliferative activity of this compound has been evaluated against several cancer cell lines. Notably, it exhibited significant inhibition of cell growth in HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines.

Table 2: Anti-Proliferative Activity of 1-(3-bromophenyl)-3-thiophen-2-ylprop-2-en-1-one

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| HepG-2 | 25 | 80 |

| MCF-7 | 20 | 85 |

| PC-3 | 30 | 75 |

The IC50 values indicate that the compound is particularly effective against MCF-7 cells, with a notable percentage of inhibition observed at higher concentrations .

The mechanisms underlying the biological activities of 1-(3-bromophenyl)-3-thiophen-2-ylprop-2-en-1-one include:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases.

- Disruption of Bacterial Cell Walls : Its structural components may interact with bacterial membranes, leading to increased permeability and cell death.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Study on HepG-2 Cells : A research study demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, confirming its potential as an anti-cancer agent.

- Bacterial Resistance Study : Another study assessed the effectiveness of the compound against antibiotic-resistant strains of Staphylococcus aureus, revealing promising results that could contribute to developing new antimicrobial therapies.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(3-bromophenyl)-3-thiophen-2-ylprop-2-en-1-one, and how can reaction efficiency be improved?

The Claisen-Schmidt condensation is a widely used method for synthesizing chalcone derivatives like this compound. Key steps include:

- Reacting 3-bromoacetophenone with thiophene-2-carbaldehyde under basic conditions (e.g., NaOH or KOH in ethanol).

- Microwave-assisted synthesis can enhance reaction efficiency by reducing time (from hours to minutes) and improving yield (e.g., 70–85% yield reported for analogous chalcones) .

- Solvent-free conditions or eco-friendly solvents (e.g., water-ethanol mixtures) minimize byproducts and simplify purification .

Q. How is the structural integrity of this compound confirmed experimentally?

- IR Spectroscopy : Confirms the presence of α,β-unsaturated ketone (C=O stretch at ~1645 cm⁻¹) and aromatic C-Br (807 cm⁻¹) .

- ¹H NMR : Diagnostic peaks include a doublet for the enone proton (δ ~7.26 ppm, J = 16 Hz) and aromatic protons from the 3-bromophenyl (δ ~7.53–7.75 ppm) and thiophene (δ ~7.01–7.30 ppm) moieties .

- X-ray Crystallography : Resolves non-merohedral twinning (common in chalcones) using software like SHELXL for refinement .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Cytotoxicity Testing : Use MCF-7 or Vero cell lines with Presto Blue™ or MTT assays. IC₅₀ values <100 µg/mL (e.g., for analogous bromophenyl chalcones) indicate potential anticancer activity .

- Enzyme Inhibition Studies : Screen against kinases or proteases using fluorometric assays to identify mechanistic pathways .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning) in structural determination be resolved?

- Twinning Analysis : Use SHELXD/SHELXE for initial structure solution and refine using SHELXL with TWIN/BASF commands. For non-merohedral twins, apply Hooft parameters to validate the model .

- Enantiomorph-Polarity Estimation : Apply Flack’s x parameter to avoid false chirality assignments in near-centrosymmetric structures .

Q. How should contradictory cytotoxicity data (e.g., varying IC₅₀ across cell lines) be interpreted?

- Dose-Response Validation : Repeat assays with stricter controls (e.g., standardized cell passage numbers, solvent consistency).

- Mechanistic Profiling : Compare gene expression (RNA-seq) or proteomic profiles between sensitive/resistant cell lines to identify off-target effects .

- SAR Analysis : Modify substituents (e.g., replace thiophene with furan) to isolate structural drivers of bioactivity .

Q. What strategies optimize hydrogen-bonding patterns in crystal packing for material science applications?

- Graph-Set Analysis : Map hydrogen-bonding motifs (e.g., R₂²(8) rings) using Mercury software to predict supramolecular assemblies .

- Co-crystallization : Introduce complementary H-bond donors/acceptors (e.g., pyridine derivatives) to stabilize specific packing modes .

Q. How do electronic effects of the bromine substituent influence spectroscopic and reactive properties?

- DFT Calculations : Compute Mulliken charges to correlate bromine’s electron-withdrawing effect with C=O polarization (↑ reactivity toward nucleophiles) .

- UV-Vis Spectroscopy : Monitor λₘₐₐ shifts in polar solvents to quantify charge-transfer transitions enhanced by bromine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.